![molecular formula C20H14Cl2N2O B3008117 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-27-8](/img/structure/B3008117.png)
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
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Overview
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its aromaticity, resulting in stability and the potential for various chemical reactions. The compound you mentioned, “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole”, is a benzimidazole derivative with chlorobenzyl and chlorophenyl groups .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis pathway for “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole” would depend on the starting materials and the specific conditions of the reaction .Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused benzene and imidazole ring. In the case of “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole”, there are additional chlorobenzyl and chlorophenyl groups attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the presence and position of functional groups .Scientific Research Applications
Anticancer Activity
The benzimidazole scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated the compound’s ability to inhibit tumor growth by targeting specific cellular pathways. Its mechanism of action involves interfering with DNA replication and cell division. Further studies explore its efficacy against various cancer types, including breast, lung, and colon cancers .
Antifungal Properties
The chlorobenzimidazole derivative demonstrates promising antifungal activity. It has been evaluated against fungal pathogens, including Candida species and Aspergillus. Researchers are particularly interested in its mode of action, which may involve disrupting fungal cell membranes or inhibiting essential enzymes. The compound’s effectiveness against drug-resistant strains is an ongoing area of investigation .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Preliminary studies suggest that this benzimidazole derivative possesses anti-inflammatory properties. Researchers are exploring its impact on inflammatory pathways, cytokine production, and immune cell modulation. Potential applications include rheumatoid arthritis and inflammatory bowel diseases .
Antiviral Activity
The compound’s structural features make it an attractive candidate for antiviral drug development. Researchers have investigated its potential against RNA viruses, such as influenza and hepatitis C. Mechanistic studies focus on viral entry inhibition, replication suppression, and host cell interactions. Ongoing research aims to optimize its antiviral efficacy and safety profile .
Gastrointestinal Disorders
The benzimidazole scaffold has been linked to gastrointestinal effects. Researchers explore its impact on gastric acid secretion, gastric ulcers, and gastroesophageal reflux disease (GERD). The compound’s ability to modulate proton pumps and histamine receptors is of interest. Clinical trials assess its safety and efficacy in managing acid-related disorders .
Crystal Engineering and Solid-State Properties
Beyond its biological applications, crystallographers have investigated the crystal structure of this compound. The arrangement of atoms in the solid state provides insights into its physical properties, including solubility, stability, and polymorphism. Understanding crystal packing and intermolecular interactions aids in drug formulation and optimization .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-11-9-14(10-12-16)20-23-18-7-3-4-8-19(18)24(20)25-13-15-5-1-2-6-17(15)22/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSACXMJJRDSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole |
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